REACTION_SMILES
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[B:17]([Br:18])([Br:19])[Br:20].[C:21](=[O:22])([OH:23])[O-:24].[CH3:1][n:2]1[c:3]([CH3:13])[n:4][c:5]2[c:6]1[cH:7][cH:8][cH:9][c:10]2[O:11][CH3:12].[Cl:14][CH2:15][Cl:16].[Cl:26][CH2:27][Cl:28].[Na+:25]>>[CH3:1][n:2]1[c:3]([CH3:13])[n:4][c:5]2[c:6]1[cH:7][cH:8][cH:9][c:10]2[OH:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrB(Br)Br
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cccc2c1nc(C)n2C
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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ClCCl
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
ClCCl
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Na+]
|
Name
|
|
Type
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product
|
Smiles
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Cc1nc2c(O)cccc2n1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |